Cas no 1179772-76-9 ((3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine)

(3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine is a tertiary amine compound featuring a 3,5-dimethylphenyl group and a 2-ethoxyethyl substituent. Its molecular structure combines aromatic and ether functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The electron-rich aromatic ring enhances reactivity in electrophilic substitution reactions, while the ethoxyethyl chain contributes to solubility in polar and nonpolar solvents. This compound is particularly useful in the development of specialty chemicals, ligands, and bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable choice for research and industrial processes requiring precise amine-based building blocks.
(3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine structure
1179772-76-9 structure
商品名:(3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine
CAS番号:1179772-76-9
MF:C13H21NO
メガワット:207.311943769455
CID:5176963
PubChem ID:61029755

(3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine 化学的及び物理的性質

名前と識別子

    • [(3,5-Dimethylphenyl)methyl](2-ethoxyethyl)amine
    • n-(3,5-Dimethylbenzyl)-2-ethoxyethan-1-amine
    • Benzenemethanamine, N-(2-ethoxyethyl)-3,5-dimethyl-
    • (3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine
    • インチ: 1S/C13H21NO/c1-4-15-6-5-14-10-13-8-11(2)7-12(3)9-13/h7-9,14H,4-6,10H2,1-3H3
    • InChIKey: BSUFHWFRCDAXRT-UHFFFAOYSA-N
    • ほほえんだ: O(CC)CCNCC1C=C(C)C=C(C)C=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 151
  • トポロジー分子極性表面積: 21.3
  • 疎水性パラメータ計算基準値(XlogP): 2.2

(3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-167575-1.0g
[(3,5-dimethylphenyl)methyl](2-ethoxyethyl)amine
1179772-76-9
1g
$728.0 2023-05-26
Enamine
EN300-167575-0.05g
[(3,5-dimethylphenyl)methyl](2-ethoxyethyl)amine
1179772-76-9
0.05g
$348.0 2023-09-20
Enamine
EN300-167575-0.1g
[(3,5-dimethylphenyl)methyl](2-ethoxyethyl)amine
1179772-76-9
0.1g
$364.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370266-2.5g
n-(3,5-Dimethylbenzyl)-2-ethoxyethan-1-amine
1179772-76-9 95%
2.5g
¥33415.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370266-500mg
n-(3,5-Dimethylbenzyl)-2-ethoxyethan-1-amine
1179772-76-9 95%
500mg
¥15093.00 2024-08-09
Enamine
EN300-167575-10.0g
[(3,5-dimethylphenyl)methyl](2-ethoxyethyl)amine
1179772-76-9
10g
$3131.0 2023-05-26
Enamine
EN300-167575-5.0g
[(3,5-dimethylphenyl)methyl](2-ethoxyethyl)amine
1179772-76-9
5g
$2110.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00988586-1g
[(3,5-Dimethylphenyl)methyl](2-ethoxyethyl)amine
1179772-76-9 95%
1g
¥1953.0 2023-04-05
Enamine
EN300-167575-0.5g
[(3,5-dimethylphenyl)methyl](2-ethoxyethyl)amine
1179772-76-9
0.5g
$397.0 2023-09-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1370266-100mg
n-(3,5-Dimethylbenzyl)-2-ethoxyethan-1-amine
1179772-76-9 95%
100mg
¥17280.00 2024-08-09

(3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine 関連文献

(3,5-dimethylphenyl)methyl(2-ethoxyethyl)amineに関する追加情報

(3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine: A Comprehensive Overview

(3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine, also known by its CAS number 1179772-76-9, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a substituted phenyl group with an ethoxyethylamine moiety. The molecule's structure allows for a wide range of chemical reactivity and functionalization, making it a valuable intermediate in organic synthesis.

The synthesis of (3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the phenyl-methylene linkage, which is a critical step in the synthesis of this compound.

In terms of applications, (3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine has found utility in the pharmaceutical industry as an intermediate in drug development. Its ability to form stable amine bonds makes it ideal for constructing bioactive molecules with complex architectures. For example, studies have shown that derivatives of this compound exhibit potential anti-inflammatory and anticancer activities, highlighting its role in medicinal chemistry.

Beyond pharmaceuticals, this compound is also employed in the agrochemical sector as a component in herbicides and fungicides. Its unique chemical properties allow for selective interaction with biological targets, enhancing the efficacy of agricultural chemicals while minimizing environmental toxicity. Recent research has focused on optimizing its application in sustainable agriculture practices.

The physical and chemical properties of (3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine are well-documented. It exists as a crystalline solid at room temperature with a melting point of approximately 85°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various solvent-based reactions and formulations.

From a toxicological perspective, studies have demonstrated that (3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine exhibits low acute toxicity when administered to laboratory animals. However, long-term exposure studies are still required to fully understand its potential health risks. Regulatory agencies continue to monitor its use to ensure compliance with safety standards.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of (3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine. Quantum mechanical calculations have revealed that the compound's aromatic ring plays a significant role in stabilizing reactive intermediates during chemical transformations. This understanding has facilitated the design of more efficient synthetic pathways and reaction conditions.

In conclusion, (3,5-Dimethylphenyl)methyl(2-ethoxyethyl)amine (CAS No: 1179772-76-9) is a multifaceted compound with diverse applications across industries. Its structural versatility and favorable chemical properties make it an essential building block in modern organic synthesis. As research continues to uncover new uses and optimize its production methods, this compound is poised to remain a key player in both academic and industrial settings.

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